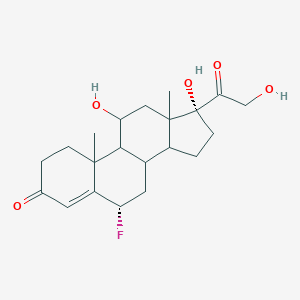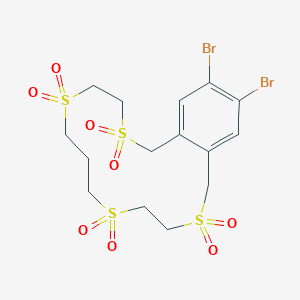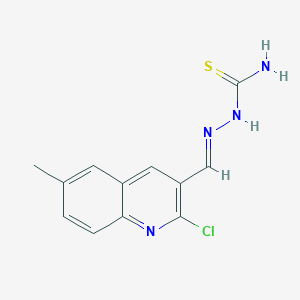![molecular formula C28H21ClN4O4 B304646 N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)
N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is a chemical compound with potential applications in scientific research. This compound has been synthesized using specific methods and has been found to have unique biochemical and physiological effects.
作用機序
The mechanism of action of N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it may exhibit antimicrobial activity by disrupting the integrity of bacterial cell membranes.
Biochemical and Physiological Effects:
N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory and antimicrobial activities. In vivo studies have shown that the compound can reduce tumor growth and inflammation in animal models.
実験室実験の利点と制限
One advantage of N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is its potential as a therapeutic agent for various diseases. It has also been found to have unique biochemical and physiological effects that make it a promising compound for scientific research. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research and development of N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, future research could focus on improving the solubility of the compound to make it more suitable for use in experiments.
合成法
The synthesis of N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide involves several steps. The first step is the synthesis of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde, which is achieved by the reaction of 4-hydroxycoumarin with thionyl chloride. The second step involves the reaction of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde with 4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol in the presence of a base to form the corresponding Schiff base. The final step involves the reaction of the Schiff base with 2-chloro-N-(2-hydroxy-3-((4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)methyl)phenyl)acetamide to form the final product.
科学的研究の応用
N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have anticancer, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
特性
製品名 |
N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide |
|---|---|
分子式 |
C28H21ClN4O4 |
分子量 |
512.9 g/mol |
IUPAC名 |
N-[(Z)-(6-chloro-4-oxochromen-3-yl)methylideneamino]-2-[4-methyl-2-(2-phenylpyrazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C28H21ClN4O4/c1-18-7-9-25(22(13-18)24-11-12-31-33(24)21-5-3-2-4-6-21)37-17-27(34)32-30-15-19-16-36-26-10-8-20(29)14-23(26)28(19)35/h2-16H,17H2,1H3,(H,32,34)/b30-15- |
InChIキー |
XPCVADILUAFXTH-MNDYBZJGSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C\C2=COC3=C(C2=O)C=C(C=C3)Cl)C4=CC=NN4C5=CC=CC=C5 |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Cl)C4=CC=NN4C5=CC=CC=C5 |
正規SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Cl)C4=CC=NN4C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B304566.png)
![2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)

![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)

![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)